

Application Notes and Protocols: Synthesis of Macitentan Utilizing 5-Bromo-2-(methylsulphonyl)pyrimidine

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Compound of Interest

Compound Name: 5-Bromo-2-(methylsulphonyl)pyrimidine

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These application notes provide detailed protocols and data for the synthesis of Macitentan, with a specific focus on the coupling reaction involving a key pyrimidine intermediate. While the most frequently documented reactant for this step is 5-bromo-2-chloropyrimidine, literature suggests that 2-(methylsulfonyl)pyrimidines are also viable electrophiles for this transformation. [1] This document outlines the general synthetic strategy and provides a detailed protocol for the final coupling step, which can be adapted for **5-Bromo-2-(methylsulphonyl)pyrimidine**.

Macitentan, chemically known as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, is a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[2][3][4] Its synthesis involves a multi-step process culminating in the etherification of an alcohol intermediate with a reactive pyrimidine species.

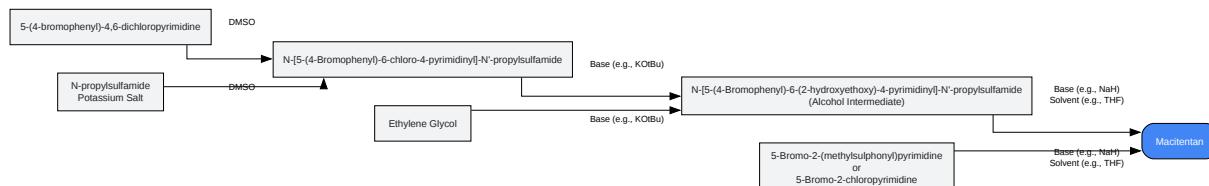
General Synthetic Pathway

The synthesis of Macitentan typically proceeds through three main stages:

- Formation of the Sulfamide Intermediate: Reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with the potassium salt of N-propylsulfamide to yield N-[5-(4-

Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.[1][5]

- Introduction of the Ethoxy Linker: The subsequent reaction of this intermediate with ethylene glycol in the presence of a base, such as potassium tert-butoxide, to form the key alcohol intermediate, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide. [1][5]
- Final Coupling Step: The crucial etherification of the alcohol intermediate with an activated pyrimidine, such as 5-bromo-2-chloropyrimidine or **5-Bromo-2-(methylsulphonyl)pyrimidine**, to yield Macitentan.[1]



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Caption: General synthetic pathway for Macitentan.

Experimental Protocols

Protocol 1: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Alcohol Intermediate)

This protocol describes the synthesis of the key alcohol intermediate required for the final coupling step.

Materials:

- N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide
- Ethylene glycol
- Potassium tert-butoxide
- Dimethyl sulfoxide (DMSO) or Dimethoxyethane (DME)[1]
- Deionized water
- Methanol
- Citric acid solution (20%)[5]

Procedure:

- In a reaction vessel, add ethylene glycol and a base such as potassium tert-butoxide at a reduced temperature (10-15 °C).[6]
- Stir the solution for approximately 30 minutes at room temperature.[6]
- Slowly add N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide to the reaction mixture.[6]
- Heat the reaction mixture to 100-105 °C and maintain for 12-14 hours.[5]
- After completion, cool the reaction mass to room temperature.
- Add deionized water and methanol to the mixture.[5]
- Cool the mixture to 15-20 °C and slowly add a 20% citric acid solution to precipitate the product.[5]
- Filter the resulting solid, wash with water, and dry under vacuum at 50-55 °C for 20-24 hours to obtain the title product.[5]

Protocol 2: Synthesis of Macitentan via Coupling Reaction

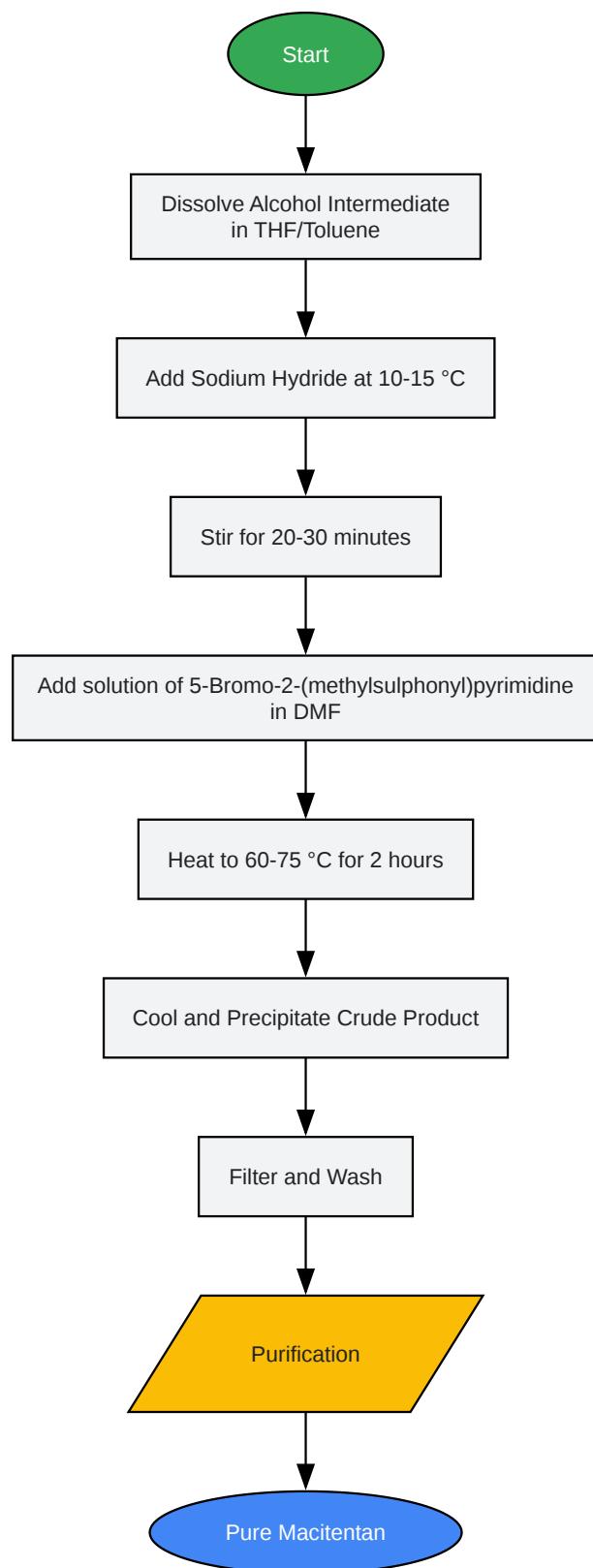
This protocol details the final step in the synthesis of Macitentan. It is based on the reaction with 5-bromo-2-chloropyrimidine but can be adapted for **5-Bromo-2-(methylsulphonyl)pyrimidine**, as both are effective leaving groups for nucleophilic aromatic substitution.

Materials:

- N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Alcohol Intermediate)
- **5-Bromo-2-(methylsulphonyl)pyrimidine** or 5-bromo-2-chloropyrimidine
- Sodium hydride (NaH)
- Tetrahydrofuran (THF) or Toluene[5][6]
- Dimethylformamide (DMF)[5][6]

Procedure:

- To a solution of the alcohol intermediate in an appropriate solvent like THF or Toluene, add a base such as sodium hydride at 10-15 °C.[5][6]
- Stir the resulting reaction mass for 20-30 minutes at 10-15 °C.[5][6]
- Slowly add a solution of **5-Bromo-2-(methylsulphonyl)pyrimidine** or 5-bromo-2-chloropyrimidine in a solvent such as DMF.[5][6]
- The reaction mixture is then heated to 60-75 °C for 2 hours to drive the reaction to completion.[1]
- Upon completion, the reaction is cooled, and the crude Macitentan is precipitated, filtered, and washed.



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Caption: Experimental workflow for the final coupling step.

Purification

Crude Macitentan can be purified by recrystallization.

Protocol 3: Recrystallization of Macitentan

Materials:

- Crude Macitentan
- Acetonitrile
- Deionized water

Procedure:

- Charge the crude Macitentan into a reaction flask containing Acetonitrile.[5]
- Heat the mixture to 70-75 °C for 15 minutes to obtain a clear solution.[5]
- Cool the solution to 50-55 °C and add deionized water over 30 minutes.[5]
- Allow the mixture to cool to room temperature and stir for 1 hour to induce crystallization.[5]
- Filter the precipitated solid and wash it with water.[5]
- Dry the product under vacuum at 55-60 °C for 24 hours to yield pure Macitentan.[5]

Data Presentation

The following tables summarize quantitative data from various reported syntheses of Macitentan. These can serve as a benchmark for researchers optimizing this synthetic route.

Table 1: Reaction Conditions and Yields for Macitentan Synthesis

Step	Reactants	Base	Solvent(s)	Temperature (°C)	Time (h)	Yield (%)	Reference
Intermediate 1	5-(4-bromophenyl)-4,6-dichloropyrimidine, N-propylsulfamide	K ₂ CO ₃	Acetonitrile	50	-	85	[7]
Intermediate 2	N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, Ethylene glycol	KOtBu	DME	100	18-24	86-89	[1]
Final Product	Alcohol Intermediate, 5-bromo-2-chloropyrimidine	NaH	THF	60-75	2	88	[1]
Final Product	Alcohol Intermediate, 5-bromo-2-chloropyrimidine	NaH	Toluene, DMF	10-15	-	-	[5]

Table 2: Purity of Macitentan

Purification Method	Purity Achieved (by HPLC)	Reference
Recrystallization (Acetonitrile/Water)	> 99.5%	[5]
Recrystallization (Methanol/Toluene)	> 99.90%	[8]
Column Chromatography	-	[5]
Solvent Crystallization (light-absent)	> 99.9%	[9]

Note on Purity: The purity of the final Macitentan product is critical. Various methods have been developed to achieve purities exceeding 99.5%, which is essential for meeting regulatory guidelines.[5][8] Impurities can arise from side reactions, and their levels must be carefully controlled.[10]

Safety Considerations

- Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
- Ethylene glycol is toxic.[8]
- Solvents such as THF, DMF, and Toluene are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

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